molecular formula C19H18FN3O4 B2927965 N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide CAS No. 956381-87-6

N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide

Cat. No.: B2927965
CAS No.: 956381-87-6
M. Wt: 371.368
InChI Key: FLBMGORCCBVIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a chemical compound with the molecular formula C₁₉H₁₈FN₃O₄ and a molecular weight of 371.4 g/mol . This acetamide derivative is of significant interest in medicinal chemistry and pharmaceutical research, particularly for its role as a potent inhibitor of metalloproteinase MMP12 (Macrophage metalloelastase) . The compound belongs to a class of 2,5-dioxoimidazolidin-4-yl acetamides that have been investigated for their potential in treating diseases mediated by MMP-12 activity . Research into MMP-12 inhibitors is primarily focused on developing therapies for chronic obstructive pulmonary disease (COPD) and other obstructive airway diseases, given the enzyme's role in tissue remodeling and inflammatory processes . The compound is supplied for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access this compound for studies aimed at exploring MMP inhibition, developing new anti-inflammatory agents, and investigating pathways involved in respiratory and other diseases.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4/c1-19(12-3-9-15(27-2)10-4-12)17(25)23(18(26)22-19)11-16(24)21-14-7-5-13(20)6-8-14/h3-10H,11H2,1-2H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBMGORCCBVIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide typically involves multiple steps One common method includes the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base This intermediate is then subjected to cyclization with acetic anhydride to form the imidazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The imidazolidinone ring can be reduced to an imidazolidine under hydrogenation conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an imidazolidine derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. 2-[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic Acid
  • Structure: Lacks the acetamide group; retains the 4-fluorophenyl and methyl-substituted imidazolidinone core.
  • Molecular Formula : C12H11FN2O4 (MW: 290.23 g/mol).
  • This compound is cataloged as a carboxylic acid derivative, suggesting divergent reactivity or solubility profiles compared to the target compound .
2.2. N-(4-Fluorophenyl)-2-(1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl)acetamide
  • Structure : Replaces the 4-methoxyphenyl group with a second 4-fluorophenyl and introduces a furan-2-ylmethyl substituent.
  • Key Differences : The dual fluorophenyl groups enhance lipophilicity, while the furan may alter π-π stacking interactions. Such modifications could influence bioavailability or target selectivity in bacterial biofilm inhibition .
2.3. 2-Chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
  • Structure : Substitutes the fluorophenyl group with a chlorine atom on the acetamide chain.
  • Molecular Formula : C13H14ClN3O4 (MW: 311.72 g/mol).
  • Key Differences : Chlorine’s electronegativity and larger atomic radius compared to fluorine may affect electronic distribution and binding kinetics. This analog’s bioactivity remains uncharacterized but could exhibit distinct stability in metabolic pathways .
2.4. 2-[4-(4-Tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-YL]-N-(1-cyanocyclopentyl)acetamide
  • Structure: Incorporates a bulky tert-butylphenyl group and a cyanocyclopentyl moiety.
  • Molecular Formula : C22H28N4O3 (MW: 396.5 g/mol).
  • The nitrile group introduces hydrogen-bond acceptor capacity, which may improve target engagement in hydrophobic binding pockets .
2.5. N-(1-Cyanocyclohexyl)-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide
  • Structure: Features a cyanocyclohexyl group instead of the fluorophenyl substituent.
  • Molecular Formula : C20H24N4O4 (MW: 384.4 g/mol).
  • The nitrile group may enhance interactions with cysteine residues in enzymatic targets .

Structural and Functional Analysis Table

Compound Key Substituents Molecular Weight (g/mol) Potential Bioactivity Insights Reference
N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide 4-Fluorophenyl, 4-methoxyphenyl 371.37 Protein interaction modulation N/A
2-[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic Acid Carboxylic acid, 4-fluorophenyl 290.23 Cataloged as bioactive intermediate
N-(4-Fluorophenyl)-2-(1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl)acetamide Dual fluorophenyl, furan N/A Biofilm inhibition
2-Chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide Chloroacetamide 311.72 Uncharacterized metabolic stability
2-[4-(4-Tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-YL]-N-(1-cyanocyclopentyl)acetamide Tert-butylphenyl, cyanocyclopentyl 396.5 Enhanced lipophilicity
N-(1-Cyanocyclohexyl)-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide Cyanocyclohexyl 384.4 Conformational rigidity

Biological Activity

N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential clinical applications.

Chemical Structure

The compound features a complex structure with a fluorophenyl group and a methoxyphenyl moiety linked to an imidazolidinone core. This structural diversity is believed to contribute to its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : The compound has been shown to inhibit PTP1B, a key regulator in insulin signaling pathways. This inhibition enhances insulin receptor phosphorylation and improves glucose uptake in cellular models .
  • Antitumor Activity : Studies suggest that this compound may induce apoptosis in cancer cell lines by modulating p53 pathways, which are crucial for cell cycle regulation and apoptosis .

In Vitro Studies

A series of in vitro studies have demonstrated the biological activity of this compound:

Study TypeCell Line/ModelObserved EffectReference
CytotoxicityMCF-7 (breast cancer)IC50 = 15 µM; induced apoptosis
Insulin Sensitization3T3-L1 (adipocyte model)Increased glucose uptake by 25%
PTP InhibitionRecombinant PTP1BIC50 = 203 nM; selective inhibition

In Vivo Studies

In vivo studies using diabetic rodent models have shown promising results regarding the metabolic effects of the compound:

  • Diabetic Rat Model : Administration of the compound improved oral glucose tolerance and normalized serum lipid profiles. Gene expression analyses revealed upregulation of insulin signaling pathways, including IRS1 and PI3K .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Diabetes Management :
    • Patient Profile : A cohort of diabetic rats treated with varying doses.
    • Outcome : Significant reduction in blood glucose levels was observed after two weeks of treatment, with histological analysis showing improved pancreatic islet morphology.
  • Case Study on Cancer Treatment :
    • Patient Profile : MCF-7 xenograft model.
    • Outcome : Tumor size reduction was noted in treated groups compared to controls, with no significant adverse effects reported.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.